Product packaging for 4'-Bromo-[1,1'-biphenyl]-2-ol(Cat. No.:CAS No. 21849-89-8)

4'-Bromo-[1,1'-biphenyl]-2-ol

Cat. No.: B2886283
CAS No.: 21849-89-8
M. Wt: 249.107
InChI Key: ZGOWIHIGUHWAMQ-UHFFFAOYSA-N
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Description

4'-Bromo-[1,1'-biphenyl]-2-ol (CAS Registry Number: 21849-89-8) is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.10 g/mol . This biphenyl derivative is characterized by a hydroxyl group on one phenyl ring and a bromine atom on the para position of the adjacent ring . The compound is a solid with a calculated density of 1.5±0.1 g/cm³ and a melting point of 115.33 °C . It has relatively low water solubility, measured at 25.14 mg/L at 25 °C . As a specialized building block, this compound is valuable in organic synthesis and materials science research, particularly for Suzuki cross-coupling reactions and other transition-metal-catalyzed processes where the bromo group serves as a handle for further functionalization. The simultaneous presence of a bromine substituent and a phenolic hydroxyl group on the biphenyl scaffold makes it a versatile intermediate for constructing more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can access this compound under the catalog number AR01ENR1, available for purchase in quantities ranging from 100mg to 1g .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO B2886283 4'-Bromo-[1,1'-biphenyl]-2-ol CAS No. 21849-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOWIHIGUHWAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The reactivity of 4'-Bromo-[1,1'-biphenyl]-2-ol in substitution reactions is dictated by the nature of the attacking species and the inherent properties of the biphenyl (B1667301) system.

Electrophilic Aromatic Substitution: The benzene (B151609) ring bearing the hydroxyl group is significantly more susceptible to electrophilic attack than the brominated ring. The -OH group strongly activates the ring, facilitating reactions such as nitration, halogenation, and sulfonation, primarily at the positions ortho and para to the hydroxyl group. The biphenyl structure itself consists of two benzene rings linked by a single bond, and reactions are similar to those of benzene, requiring functionalization to proceed. rsc.org Aromatic rings act as nucleophiles, attacking an electrophile, which results in the substitution of a hydrogen atom while preserving aromaticity. researchgate.netlibretexts.org For an electrophile (E+), the substitution will preferentially occur on the hydroxylated ring.

Nucleophilic Aromatic Substitution: The bromine atom on the second phenyl ring can act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring. smolecule.com Under suitable conditions, nucleophiles can replace the bromine atom. smolecule.com The electron density of the carbon-bromine bond influences the ease of nucleophilic substitution. researchgate.net The σ*-orbital of the C–Br bond is the Lowest Unoccupied Molecular Orbital (LUMO), which plays a key role in nucleophilic substitution reactivity.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a significant transformation pathway for halogenated aromatic compounds, including this compound. This process involves the removal of the bromine atom and its replacement with a hydrogen atom, leading to the formation of [1,1'-biphenyl]-2-ol. This can occur through various mechanisms, including photochemical and metal-mediated pathways.

Photolysis is a primary environmental route for the chemical transformation of brominated compounds like polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs). ua.es The main mechanism for the photodegradation of these compounds in solvents like hexane (B92381) is consecutive reductive debromination. nih.gov

Studies on related brominated aromatic compounds have shown that the efficiency and rate of photodebromination are influenced by the substitution pattern. The C-Br bond elongation in the first excited state is a key factor, with higher brominated congeners often undergoing debromination more readily. ua.es For less brominated compounds, the reactivity of the bromine atoms often follows the order: ortho > meta > para. ua.esnih.gov In the case of this compound, UV irradiation in a suitable hydrogen-donating solvent would likely lead to the cleavage of the C-Br bond to form a phenyl radical, which then abstracts a hydrogen atom from the solvent to yield [1,1'-biphenyl]-2-ol.

Recent research has also focused on photocatalytic methods. For instance, a nanocomposite material, m-BiVO4/BiOBr/Pd, has demonstrated high efficacy in the photocatalytic reductive debromination of polybrominated diphenyl ethers, achieving rapid and complete conversion to diphenyl ether. rsc.org Such systems rely on semiconductor heterojunctions to facilitate the photodebromination process. rsc.org

Table 1: Photodegradation Kinetics of Selected Polybrominated Diphenyl Ethers (PBDEs) in Hexane

Compound Half-life (hours)
BDE-183 (Heptabromo) 0.26
BDE-153 (Hexabromo) Not specified
BDE-99 (Pentabromo) Not specified
BDE-47 (Tetrabromo) Not specified
BDE-28 (Tribromo) Not specified
BDE-100 (Pentabromo) 6.46

This table, adapted from findings on PBDEs, illustrates the general principle that photodegradation rates vary with the degree and position of bromine substitution. nih.gov

Various metal-based systems can catalyze the reductive dehalogenation of aryl halides.

Iron-Catalyzed Dehalogenation: A practical method involves the use of an iron catalyst, such as Fe(acac)₃, with a Grignard reagent like tert-butylmagnesium chloride in THF. rsc.org This process achieves hydrodehalogenation, replacing the aryl-halogen bond with an aryl-hydrogen bond. Deuteration experiments have shown that the hydrogen atom comes from the Grignard reagent or the solvent, not from a workup with water, ruling out the formation of a biphenyl Grignard species. rsc.org

Microbial Reductive Dehalogenation: Anaerobic microorganisms found in sediments can perform reductive debromination on polybrominated biphenyls. researchgate.netnih.gov In some cases, the presence of specific brominated or chlorinated biphenyls can "prime" the microorganisms to dehalogenate more persistent congeners. researchgate.net These microbial processes are crucial in the environmental fate of such pollutants. researchgate.net

Oxidative Degradation Processes

While reductive pathways are common, this compound can also undergo oxidative degradation. Under aerobic conditions, photocatalytic degradation of halogenated compounds can proceed via oxidative mechanisms involving reactive oxygen species like hydroxyl radicals (•OH). rsc.org This can lead to the formation of hydroxylated products. rsc.org For this compound, oxidation could potentially lead to the introduction of additional hydroxyl groups on the aromatic rings or, under more forceful conditions, ring cleavage.

Reactivity in Catalytic Systems

The unique structure of this compound makes it a valuable precursor in catalytic applications, particularly in the synthesis of specialized ligands.

The 2-hydroxybiphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The inherent axial chirality that can arise from restricted rotation around the biphenyl C-C bond is a key feature exploited in ligand design. rsc.org

This compound serves as an excellent starting material for creating more complex, chiral ligands. The hydroxyl group provides a reactive handle for derivatization, while the bromine atom offers a site for cross-coupling reactions. rsc.org For example, the bromine can be used in Suzuki-Miyaura or Negishi coupling reactions to introduce other aryl or alkyl groups, thereby constructing elaborate, sterically demanding ligand architectures. rsc.orgrsc.org Ligands derived from such biphenyl scaffolds have been successfully used in a variety of asymmetric transformations, including the addition of Grignard reagents to ketones. rsc.org The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in catalytic reactions. rsc.orgresearchgate.net Related biphenyl structures, such as 2,2'-biphenyldimethanol, are known to be effective chiral ligands in asymmetric catalysis. lookchem.com

Table 2: Common Cross-Coupling Reactions for Ligand Synthesis

Reaction Name Reactants Catalyst (Typical)
Suzuki-Miyaura Coupling Aryl Halide (e.g., R-Br) + Arylboronic Acid Pd(PPh₃)₄, Pd(OAc)₂
Negishi Coupling Aryl Halide (e.g., R-Br) + Organozinc Reagent Pd(OAc)₂, Ni(acac)₂
Stille Coupling Aryl Halide (e.g., R-Br) + Organotin Reagent Pd(PPh₃)₄

This table summarizes key cross-coupling reactions where the bromine atom of this compound can be utilized for further functionalization to create complex ligands. rsc.org

Investigation of Catalytic Cycle Intermediates

The direct investigation of catalytic cycle intermediates for reactions specifically employing this compound is not extensively documented in the scientific literature. However, a robust understanding can be constructed by examining its role as a precursor to sophisticated ligands, particularly phosphine (B1218219) ligands, which are pivotal in homogeneous catalysis. The inherent structure of this compound, featuring a hydroxyl group and a bromine atom on separate phenyl rings, offers synthetic handles for the introduction of a phosphine moiety, typically at the 2-position of the biphenyl system.

Once a phosphine ligand derived from this compound is synthesized and coordinated to a transition metal, most commonly palladium, it can participate in a variety of catalytic cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are archetypal examples where such biphenyl-based phosphine ligands have demonstrated significant efficacy.

The primary stages of the catalytic cycle are:

Oxidative Addition: The cycle is initiated by the reaction of a low-valent palladium(0) species, stabilized by the phosphine ligand, with an organohalide. This step results in the formation of a palladium(II) intermediate.

Transmetalation: In the case of Suzuki-Miyaura coupling, the organopalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent. This involves the transfer of an organic group from the boron atom to the palladium center, displacing the halide.

Reductive Elimination: The final step involves the reductive elimination of the two organic moieties from the palladium(II) center, which forms the desired carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, thus closing the catalytic loop.

The characterization of the often transient and low-concentration intermediates within this cycle is a significant experimental challenge, typically addressed through a combination of spectroscopic methods and kinetic studies.

Spectroscopic Data of Potential Catalytic Intermediates

While specific data for this compound-derived ligand complexes is scarce, analogous systems provide a reliable blueprint for the expected spectroscopic signatures of the catalytic intermediates.

Intermediate TypeGeneral Structure (L = Ligand)Anticipated Key Spectroscopic Features
Palladium(0) Catalyst [Pd(0)L₂]³¹P NMR: A characteristic upfield signal. The precise chemical shift is highly sensitive to the electronic and steric nature of the phosphine ligand.
Oxidative Addition Intermediate trans-[Pd(II)(Ar)(X)L₂]³¹P NMR: Two distinct signals if the phosphine ligands are chemically inequivalent. ¹H NMR & ¹³C NMR: Shifts in the resonances of the aryl group upon coordination to the palladium center.
Transmetalation Intermediate trans-[Pd(II)(Ar)(Ar')L₂]³¹P NMR: Shifts in the phosphorus resonances upon replacement of the halide with an aryl group. ¹³C NMR: Appearance of signals corresponding to the newly introduced aryl group.

Illustrative Research Findings from Analogous Biphenyl Systems

Mechanistic studies on palladium-catalyzed reactions with other biphenyl phosphine ligands have been instrumental in shaping our understanding of these catalytic cycles. For instance, research has demonstrated that the steric bulk and electronic properties of the biaryl phosphine ligand can significantly influence the rates of both the oxidative addition and reductive elimination steps.

A notable study on a platinum complex featuring a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand utilized ³¹P-NMR and ¹⁹⁵Pt-NMR spectroscopy to confirm the trans geometry of the resulting dichlorobis(phosphine)platinum(II) complex. chemrevlett.com This well-characterized complex was subsequently shown to be an active catalyst in Suzuki and Heck cross-coupling reactions, serving as a valuable model for the initial state of a catalyst in a catalytic cycle. chemrevlett.com

Furthermore, detailed kinetic analyses of palladium-catalyzed C-N cross-coupling reactions have successfully identified the catalyst's resting state—the most stable intermediate in the cycle under operational conditions. mit.edu For several systems employing biaryl phosphine ligands, a palladium-amido complex has been identified as the resting state, providing critical information about the rate-determining step of the reaction. mit.edu

The following table summarizes pertinent findings from studies on related systems, which can be extrapolated to predict the behavior of catalysts derived from this compound.

Catalyst System ExampleReaction InvestigatedObserved Intermediate/Resting StatePrimary Characterization MethodsSalient Observations
Pd(dba)₂ / SPhosSuzuki-Miyaura CouplingPd(0)-SPhos complex³¹P NMR, X-ray CrystallographyThe pre-catalyst activation and the structure of the active Pd(0) species were elucidated, providing insight into the cycle's initiation.
[Pd(P(t-Bu)₃)₂]Heck Reactionπ-alkene palladium(0) complexIn-situ Spectroscopic Techniques (IR, NMR)Direct observation of the coordination of the olefin to the palladium(0) center preceding the migratory insertion step.
Pd(OAc)₂ / RuPhosC-N Cross-CouplingPalladium(II)-amido complexKinetic Analysis, ¹H and ³¹P NMRThe resting state of the catalyst was identified, and the electronic properties of the ligand were found to modulate the rate of reductive elimination.

Theoretical and Computational Chemical Studies

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. Computational methods, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic landscape of molecules like 4'-Bromo-[1,1'-biphenyl]-2-ol.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reaction pathways and electronic transitions. It primarily considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. fhsu.edufrontiersin.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. physchemres.org For this compound, the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom, along with the delocalized π-system of the biphenyl (B1667301) rings, collectively determine the energies of the frontier orbitals. DFT calculations on similar brominated phenols and substituted biphenyls show that the HOMO is typically distributed across the phenyl ring bearing the hydroxyl group, while the LUMO may be localized more on the brominated ring. mdpi.comrsc.org The HOMO-LUMO energy gap can be effectively controlled by the strategic placement of electron-donating and electron-withdrawing groups on the ligands. fhsu.edunih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Biphenyls Note: The following values are illustrative, based on computational studies of structurally similar brominated and hydroxylated aromatic compounds, and serve to represent the expected electronic characteristics of this compound.

Molecular OrbitalEnergy (eV)Description
LUMO -1.0 to -1.3The lowest energy unoccupied orbital, indicating the region susceptible to nucleophilic attack or electron acceptance. scivisionpub.com
HOMO -6.7 to -7.5The highest energy occupied orbital, indicating the region most likely to donate electrons in a reaction. mdpi.comscivisionpub.com
Energy Gap (ΔE) 5.4 to 6.2A relatively large gap, suggesting high chemical stability under normal conditions. scivisionpub.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. scivisionpub.com This map is invaluable for predicting how a molecule will interact with other charged species, such as reagents in a chemical reaction or a receptor site in a biological system. The MEP is mapped onto a constant electron density surface, with different colors indicating varying potential. Typically, red and yellow denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. scivisionpub.comacs.org

Conformational Dynamics and Rotational Isomerism

Unlike rigid structures, many molecules, including biphenyls, are conformationally flexible. This flexibility is crucial for their function, particularly in biological contexts where a molecule must adopt a specific shape to bind to a target.

The two phenyl rings in a biphenyl system are connected by a single carbon-carbon bond, around which rotation can occur. The angle of this rotation is known as the dihedral or torsional angle. In unsubstituted biphenyl, the rings are twisted with a dihedral angle of approximately 44-45° in the gas phase, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between the ortho-hydrogen atoms (favoring a twisted conformation). psu.edunih.gov

The introduction of substituents, especially at the ortho positions, significantly alters the energy landscape of this rotation. mdpi.comresearchgate.net In this compound, the hydroxyl group at the C2 position introduces substantial steric hindrance. This forces the molecule to adopt a more twisted conformation to minimize steric repulsion between the -OH group and the adjacent phenyl ring. Computational studies on di-ortho-substituted biphenyls show that bulky substituents lead to larger dihedral angles, often in the range of 60° to over 80°. scivisionpub.com The energy barrier to rotation also increases, making the molecule more conformationally restricted. researchgate.net This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers, if the energy barrier is high enough to prevent interconversion at room temperature.

Table 2: Representative Torsional Angles in Substituted Biphenyls Note: This table presents experimentally determined or calculated dihedral angles for related biphenyl compounds to illustrate the effect of substitution on molecular conformation.

CompoundSubstituent(s)Dihedral Angle (°)MethodReference
BiphenylNone~44.4Gas-Phase Electron Diffraction psu.edu
2,2'-Difluorobiphenyl2,2'-Difluoro~60Gas-Phase Electron Diffraction psu.edu
2,2'-Dichlorobiphenyl2,2'-Dichloro~74DFT Calculation scivisionpub.com
2,2'-Dimethylbiphenyl2,2'-Dimethyl~75DFT Calculation scivisionpub.com

While individual benzene (B151609) rings are planar, significant steric strain from bulky substituents can cause minor deviations from planarity, such as slight puckering or out-of-plane bending of the C-H or C-C bonds. In ortho-substituted biphenyls, the steric clash can lead to distortions in the bond angles and lengths within the aromatic rings themselves as the molecule adjusts to relieve strain. scivisionpub.com For this compound, the interaction between the ortho-hydroxyl group and the second phenyl ring is the primary source of such strain. High-level computational optimizations can quantify these subtle distortions, providing a more accurate picture of the molecule's three-dimensional structure than what can be inferred from simple 2D drawings.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of compounds with their biological activities or physical properties, respectively. nih.govresearchgate.net These models are essential in drug discovery and environmental science for predicting the behavior of novel or untested chemicals. nih.gov

For this compound, a QSAR/QSPR model would rely on a set of calculated values known as molecular descriptors. These descriptors quantify various aspects of the molecule's structure and electronic properties. The development of a robust QSAR model for a class of compounds, such as halogenated biphenyls, would allow for the prediction of properties like toxicity, receptor binding affinity, or environmental persistence. nih.govoup.com

Key descriptors relevant for this compound would include:

Lipophilicity Descriptors (e.g., LogP): The octanol-water partition coefficient (LogP) measures a compound's hydrophobicity. The biphenyl core and bromine atom contribute to high lipophilicity, which influences membrane permeability and bioaccumulation.

Electronic Descriptors: Parameters derived from electronic structure calculations, such as the HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment, are crucial for modeling reactivity and intermolecular interactions. oup.com

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. The torsional angle of the biphenyl system is a critical steric descriptor that defines the molecule's 3D shape and its ability to fit into a binding site. scivisionpub.com

Table 3: Key QSAR/QSPR Descriptors for this compound Note: This table outlines important molecular descriptors and their relevance in building predictive models for the properties and activities of the title compound.

Descriptor ClassExample DescriptorDefinitionRelevance for this compound
Lipophilicity LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Predicts membrane permeability, solubility, and potential for bioaccumulation.
Electronic HOMO-LUMO Gap (ΔE)The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Correlates with chemical reactivity, stability, and potential for acting as an aryl hydrocarbon receptor (AhR) agonist. frontiersin.org
Electronic Dipole MomentA measure of the overall polarity of the molecule.Influences solubility in polar solvents and dipole-dipole interactions with biological targets.
Steric/Topological Dihedral AngleThe angle between the two phenyl rings.Defines the three-dimensional shape of the molecule, which is critical for binding to specific receptor sites.
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.A fundamental property related to size and diffusion characteristics.

Development of Electronic and Steric Descriptors for Biological Interactions

The biological activity of a molecule is intimately linked to its structural and electronic properties. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate these properties, known as descriptors, with biological endpoints such as toxicity or receptor binding affinity. nih.govfrontiersin.orgnih.govresearchgate.net For this compound, key electronic and steric descriptors would be crucial in predicting its interactions with biological systems.

Electronic Descriptors: These parameters describe the electronic distribution within the molecule. For brominated aromatic compounds, properties like the HOMO-LUMO energy gap, dipole moment, and partial atomic charges are significant. ua.es The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the biphenyl scaffold creates a complex electronic landscape. The bromine atom, due to its electronegativity, and the hydroxyl group, capable of hydrogen bonding, would significantly influence the molecule's polarity and its ability to interact with biological targets. nih.gov The position of these substituents is critical; for instance, the electronic properties of brominated biphenyls are highly dependent on the bromination pattern (ortho, meta, para). researchgate.net

Steric Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule. A key steric parameter for biphenyls is the dihedral angle between the two phenyl rings. This angle is influenced by the presence of substituents in the ortho positions (positions 2, 2', 6, and 6'). nih.gov In this compound, the hydroxyl group at the 2-position would create steric hindrance, forcing the phenyl rings to adopt a twisted, non-planar conformation. This twisting is a critical factor in how the molecule fits into the binding pockets of enzymes and receptors. nih.gov

While specific QSAR models for this compound are not readily found, the development of such models would follow established procedures. This involves calculating a wide range of descriptors and using statistical methods to build and validate a model that can predict a specific biological activity. nih.govfrontiersin.org

Table 1: Key Theoretical Descriptors for Biological Interaction Assessment

Descriptor TypeSpecific DescriptorPredicted Influence on this compound
Electronic HOMO-LUMO Energy GapInfluences chemical reactivity and kinetic stability.
Dipole MomentDetermines polarity and interaction with polar biological environments.
Partial Atomic ChargesIdentifies sites for electrophilic and nucleophilic attack in biological interactions.
Molecular Electrostatic Potential (MEP)Visualizes electron-rich and electron-deficient regions, predicting interaction sites.
Steric Dihedral AngleThe ortho-hydroxyl group likely induces a significant twist between the phenyl rings, affecting receptor fit.
Molecular Volume/Surface AreaDefines the overall size and shape, crucial for binding affinity.
LogP (Octanol-Water Partition Coefficient)Predicts hydrophobicity and the likelihood of crossing biological membranes.

Computational Prediction of Reactivity and Environmental Fate Parameters

Computational models are increasingly used to predict how chemicals will behave in the environment, a field known as environmental fate modeling. d-nb.inforesearchgate.net These models estimate properties like persistence, bioaccumulation, and toxicity, which are crucial for risk assessment. cdc.govnih.gov

Reactivity Prediction: The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo reactions typical of phenols, such as oxidation. The bromine atom on the other ring can participate in reactions like nucleophilic substitution or be a site for metabolic debromination. mdpi.com Computational methods can predict the bond dissociation energies to estimate which bonds are most likely to break and can model reaction pathways to understand potential degradation products. mdpi.com The difficulty of debromination in polybrominated biphenyls (PBBs) has been shown to increase with the number of bromine atoms due to higher electrophilicity and molecular stability. mdpi.com

Environmental Fate Parameters: Software suites like OPERA can predict various environmental fate endpoints based on a molecule's structure. d-nb.info For this compound, these models would be used to estimate key parameters:

Persistence: The half-life of the compound in different environmental compartments (air, water, soil) would be estimated. For instance, the atmospheric half-life of related hexabromobiphenyls due to reaction with OH radicals is estimated to be on the order of hundreds of days. cdc.gov

Bioaccumulation: The tendency of the compound to accumulate in living organisms can be predicted by its octanol-water partition coefficient (LogP). A higher LogP value suggests a greater potential for bioaccumulation. cdc.gov

Toxicity: In silico toxicology methods can predict various toxicity endpoints, such as carcinogenicity or mutagenicity, by comparing the molecule's structural features to databases of known toxicants. nih.govnih.govceon.rs Studies on PBBs have indicated that environmental degradation can sometimes lead to byproducts with increased carcinogenic risk. mdpi.com

Table 2: Predicted Environmental Fate Parameters for this compound (Illustrative)

ParameterPredicted Value/BehaviorSignificance
LogP Moderately HighSuggests potential for bioaccumulation in fatty tissues.
Water Solubility LowLimited mobility in aqueous environments; likely to adsorb to soil and sediment. cdc.gov
Vapor Pressure LowNot expected to be highly volatile.
Biodegradation SlowHalogenated aromatic compounds are generally resistant to biodegradation.
Atmospheric Half-Life Potentially LongLikely to persist in the atmosphere, with potential for long-range transport. cdc.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study reaction mechanisms in detail. sumitomo-chem.co.jp These calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, and thus providing a deep understanding of how a reaction proceeds. rsc.orgmdpi.com

For this compound, DFT calculations could be employed to investigate several key reaction types:

Metabolic Transformations: One of the most important applications would be to model its metabolism in biological systems. This could involve studying the mechanism of hydroxylation, oxidation, or debromination by enzymes like cytochrome P450. Understanding these pathways is crucial for predicting the formation of potentially more toxic metabolites. mdpi.com

Environmental Degradation: DFT could be used to study the mechanisms of photodegradation (reaction with light) or reaction with atmospheric radicals like the hydroxyl radical (•OH). cdc.gov These calculations can determine the activation energies for different degradation pathways, predicting the most likely breakdown products in the environment.

Synthetic Reactions: In a synthetic context, DFT can be used to optimize reaction conditions. For example, it could be used to study the mechanism of cross-coupling reactions to form the biphenyl core or to functionalize the hydroxyl or bromo groups.

While specific DFT studies on the reaction mechanisms of this compound are not available, the methodology is well-established. Such a study would typically involve optimizing the geometries of reactants, products, and transition states and calculating their relative energies to construct a reaction energy profile. researchgate.netrsc.orgnih.gov This would provide fundamental insights into the reactivity and transformation of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Chiral Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which facilitates the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. The effectiveness of this process relies heavily on the design of chiral ligands that coordinate to a metal center. The biphenyl (B1667301) scaffold is a privileged structure for such ligands due to its capacity for axial chirality.

Axial chirality arises from hindered rotation (atropisomerism) around a single bond, in this case, the C1-C1' bond connecting the two phenyl rings. qmul.ac.uk For a biphenyl derivative to be chiral, it must have sufficiently bulky ortho-substituents that restrict free rotation, and the substitution pattern must be non-symmetrical.

4'-Bromo-[1,1'-biphenyl]-2-ol is an ideal precursor for constructing such ligands. The hydroxyl (-OH) and bromo (-Br) groups serve as synthetic handles for introducing the necessary steric bulk and functionality. A general strategy involves:

Ortho-functionalization: Introducing bulky groups at the 2- and 2'- positions (and sometimes 6- and 6'- positions) of the biphenyl core. The inherent hydroxyl group at the 2-position is a starting point.

Derivatization of Functional Groups: The -OH group can be converted into other functionalities, such as phosphinites or phosphites, which are common coordinating groups in catalysts. The -Br atom is a prime site for cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce a wide variety of substituents. rsc.org

For example, the hydroxyl group can be used to direct ortho-lithiation or to be converted into a phosphine (B1218219) oxide group, while the bromine atom can be coupled with an arylboronic acid to build a more complex biaryl system. rsc.org The development of diverse and adjustable axially chiral biphenyl ligands is a key area of research, as slight modifications to the ligand's steric and electronic properties can dramatically influence the reactivity and enantioselectivity of the resulting catalyst. nih.govchemrxiv.org This tunability is crucial, as no single "omnipotent" ligand exists for all types of asymmetric transformations. chemrxiv.org

Once synthesized, these axially chiral biphenyl ligands are complexed with transition metals (e.g., rhodium, palladium, iridium, copper) to form active catalysts for a range of enantioselective reactions. Biphenyl-based phosphine ligands have proven effective in metal-catalyzed reactions such as asymmetric hydrogenation and allylic alkylation. rsc.org

Beyond hydrogenation, these catalysts have been successfully applied to other important carbon-carbon and carbon-heteroatom bond-forming reactions. Research has demonstrated the use of axially chiral [1,1'-biphenyl]-2,2'-diol-based ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes and in palladium-catalyzed asymmetric cycloadditions. nih.govchemrxiv.org The specific structure of the ligand, with its well-defined chiral pocket, controls the facial selectivity of the substrate's approach to the metal center, leading to high enantiomeric excess (ee) in the final product.

The performance of such catalysts is typically evaluated by the yield and the enantiomeric excess of the product, as illustrated in the following representative examples of transformations using biphenyl-based chiral ligands.

TransformationChiral Ligand TypeMetalSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Addition to Aldehyde(S)-[1,1'-Biphenyl]-2,2'-diolTi(Oi-Pr)4Benzaldehyde9998 nih.gov
[3+2] Cycloaddition(S)-PhosphoramiditePdVinylethylene Carbonate9795 nih.gov
Hydroalkoxylation(R)-DTBM-SegphosCu2,2-Diphenylpent-4-en-1-olLowup to 92 acs.org

Building Block for Complex Polyaromatic Architectures

The defined structure and reactive sites of this compound make it a valuable building block for the bottom-up synthesis of large, well-defined polyaromatic hydrocarbons (PAHs) and other extended molecular architectures. The bromine atom is particularly suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

By reacting the bromo-functionalized end of the molecule, chemists can systematically extend the aromatic system. For instance, a Suzuki coupling reaction with an aryl-diboronic acid could lead to the formation of a linear oligomer or polymer containing repeating biphenyl units. The hydroxyl group provides an additional site for modification, allowing for the creation of branched structures or for attaching the entire architecture to a surface or another molecule. This step-wise approach is crucial in the synthesis of materials for molecular electronics and other applications where precise control over the final structure is essential. Research in this area includes the synthesis of all-carbon polyradical architectures where bromo-biphenyl derivatives serve as key intermediates in constructing larger, functional frameworks. escholarship.org

Intermediates for Functional Organic Materials and Molecular Probes

The unique electronic and structural properties of the biphenyl unit are exploited in the creation of a wide range of functional organic materials. This compound serves as a key intermediate in this field, providing a scaffold that can be elaborated into molecules with specific optical, electronic, or biological functions.

One notable application is in the field of liquid crystals . The rigid, rod-like nature of the biphenyl core is a common motif in liquid crystalline compounds. The introduction of axial chirality into this rigid core can lead to the formation of chiral smectic or cholesteric mesophases, which are materials with ferroelectric properties. researchgate.net

Furthermore, the biphenyl-ol scaffold is a cornerstone in medicinal chemistry for the development of molecular probes and therapeutic agents. The synthesis of a potent and orally bioavailable positive allosteric modulator of the human dopamine (B1211576) D1 receptor provides a clear example. acs.org In this work, a 2-hydroxybiphenyl derivative was functionalized through a sequence of reactions, including fluoroalkylation of the hydroxyl group and Suzuki-Miyaura coupling involving the other phenyl ring, to produce the final, highly complex and biologically active molecule. acs.org This demonstrates how the this compound framework acts as a versatile starting point for creating sophisticated molecules designed to interact with specific biological targets.


Mechanistic Insights into Environmental and Biological Interactions

Biological Metabolism and Biotransformation Pathways

The biotransformation of 4'-Bromo-[1,1'-biphenyl]-2-ol, like other xenobiotics, generally proceeds through Phase I and Phase II metabolic reactions designed to increase water solubility and facilitate excretion. While direct metabolic studies on this specific congener are limited, its pathways can be inferred from research on parent PBBs and analogous hydroxylated polychlorinated biphenyls (OH-PCBs).

Phase I metabolism of brominated biphenyls is primarily mediated by the cytochrome P-450 (CYP) enzyme system. nih.gov These monooxygenases catalyze the hydroxylation of the aromatic rings. For a parent compound like 4-bromobiphenyl (B57062), metabolism can result in the formation of various hydroxylated metabolites, including those with the hydroxyl group at the 2-position, leading to structures analogous to this compound. nih.gov

Once the hydroxyl group is present, the compound becomes a substrate for Phase II conjugation reactions. The most significant of these for hydroxylated biphenyls is glucuronidation. nih.govucanr.edu This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the substrate. ucanr.edufrontiersin.org The resulting glucuronide conjugate is significantly more water-soluble, allowing for efficient elimination from the body via urine or bile. ucanr.edu

The efficiency of glucuronidation is highly dependent on the molecular structure of the OH-PBB congener. nih.gov Studies on OH-PCBs have shown that the position of both the halogen and the hydroxyl group influences the reaction rate. For instance, substitution of halogens on the non-hydroxylated ring can significantly lower the maximum reaction velocity (Vmax) of the UGT enzyme. nih.gov This suggests that the bromine atom at the 4'-position and the hydroxyl group at the 2-position of this compound create a specific substrate conformation that dictates its affinity for various UGT isoforms and its subsequent rate of detoxification and excretion.

The enzymatic hydroxylation of aromatic compounds like brominated biphenyls by cytochrome P-450 enzymes proceeds through a highly reactive electrophilic intermediate known as an arene oxide (or epoxide). oup.comwikipedia.org In this mechanism, a CYP enzyme activates molecular oxygen to form a potent oxidizing species that attacks the electron-rich aromatic ring of the biphenyl (B1667301) core.

This reaction forms an epoxide across one of the double bonds in the aromatic ring. Arene oxides are unstable and can undergo several subsequent reactions. The primary pathway leading to a stable hydroxylated metabolite is a spontaneous rearrangement, known as the NIH shift, which results in the formation of a phenol. oup.com It is through such an arene oxide intermediate that the hydroxyl group of this compound is likely introduced onto the biphenyl structure during the metabolism of its parent compound. The formation of these reactive intermediates is a critical step, as they can also bind covalently to cellular macromolecules like DNA and proteins if not efficiently detoxified.

Molecular Mechanisms of Receptor Binding and Cellular Response

Hydroxylated PBBs can exert biological effects by mimicking endogenous molecules and interacting with specific cellular receptors and transport proteins. This can lead to the disruption of normal signaling pathways.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of many halogenated aromatic hydrocarbons, such as dioxins and some PCBs. nih.gov The pathway involves ligand binding to the cytosolic AhR, causing it to translocate to the nucleus, dimerize with the AhR nuclear translocator (ARNT) protein, and bind to specific DNA sequences called xenobiotic response elements (XREs). wikipedia.org This binding initiates the transcription of target genes, including those for CYP1A enzymes involved in xenobiotic metabolism. temple.edu

While parent PBBs can be AhR ligands, their hydroxylated metabolites generally show a reduced affinity for the AhR. Research on the structurally similar polybrominated diphenyl ethers (PBDEs) indicates that these compounds often act as AhR antagonists rather than agonists. wikipedia.org They can bind to the receptor but fail to initiate the full transcriptional response; instead, they competitively inhibit the binding and action of potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org It is plausible that this compound interacts with the AhR pathway in a similar antagonistic manner, although its specific binding affinity and functional effect (agonist vs. antagonist) would require direct experimental confirmation.

A primary mechanism of endocrine disruption by OH-PBBs is their structural similarity to thyroid hormones, particularly thyroxine (T4). nih.gov This structural mimicry allows them to interfere with the thyroid hormone system. A key point of interaction is with thyroid hormone transport proteins circulating in the blood.

Transthyretin (TTR) is a major transport protein for T4 in the plasma and cerebrospinal fluid. nih.govacs.org Numerous studies on OH-PCBs, which are close structural analogs of OH-PBBs, have demonstrated that these metabolites can bind with high affinity to the T4 binding site on TTR. nih.gov This competitive binding can displace endogenous T4 from TTR, leading to a decrease in circulating total T4 levels and disrupting thyroid hormone homeostasis. nih.gov The binding affinity of hydroxylated halogenated compounds to TTR is often greater than that of the parent compounds, highlighting the critical role of metabolic activation. Given its structure, this compound is strongly predicted to bind to TTR and potentially other transport proteins like thyroxine-binding globulin, thereby acting as an endocrine disruptor by interfering with normal thyroid hormone transport and availability. nih.gov

Table 1: Summary of Molecular Targets and Potential Effects of Hydroxylated Halogenated Biphenyls

Target ProteinInteracting Compound ClassMolecular MechanismPotential Consequence
Aryl Hydrocarbon Receptor (AhR) Polybrominated/Polychlorinated Biphenyls and metabolitesLigand binding, potential for agonism or antagonism.Altered gene expression (e.g., CYP1A enzymes).
Transthyretin (TTR) Hydroxylated PBBs/PCBsCompetitive binding at the thyroxine (T4) binding site.Displacement of endogenous T4, disruption of thyroid hormone transport. nih.gov
UDP-Glucuronosyltransferase (UGT) Hydroxylated PBBs/PCBsSubstrate for enzymatic conjugation with glucuronic acid.Increased water solubility and excretion (detoxification). nih.gov

Microbial Degradation and Bioremediation Potential

The environmental persistence of this compound is significantly influenced by its susceptibility to microbial degradation. Bacteria have evolved diverse enzymatic pathways to break down halogenated aromatic compounds, offering potential for bioremediation of contaminated sites. univen.ac.za The degradation of brominated biphenyls can occur under both anaerobic and aerobic conditions.

Under anaerobic conditions, such as in deep sediment layers, the primary mechanism is reductive dehalogenation . nih.govnih.gov Anaerobic microorganisms use the brominated biphenyl as an electron acceptor, enzymatically removing a bromine atom and replacing it with a hydrogen atom. oup.comoup.com This process typically removes bromine atoms from the meta and para positions first, as ortho substituents are more recalcitrant. nih.govnih.gov Studies have shown that a wide range of brominated biphenyls can be completely dehalogenated to the parent compound, biphenyl. nih.gov Notably, microorganisms from PCB-contaminated sediments that have never been exposed to PBBs can effectively dehalogenate them, suggesting a broad substrate specificity for the dehalogenating enzymes. nih.gov

Under aerobic conditions, bacteria utilize different pathways involving oxygenases. nih.gov For hydroxylated compounds like this compound, aerobic degradation is particularly relevant. Bacteria from genera such as Pseudomonas, Burkholderia, and Rhodococcus are known to degrade OH-PCBs. nih.govtemple.edunih.gov The process can be initiated by enzymes like 2-hydroxybiphenyl 3-monooxygenase, which further hydroxylates the molecule, making it susceptible to ring cleavage by dioxygenases. nih.gov The biphenyl ring is then opened, and the resulting aliphatic acid intermediates are funneled into central metabolism.

The combination of these anaerobic and aerobic pathways highlights the bioremediation potential for PBB-contaminated environments. A sequential anaerobic-aerobic treatment could be highly effective, where anaerobic microbes first remove the bromine atoms to reduce toxicity and produce biphenyl or less-brominated congeners, which are then more readily mineralized by aerobic bacteria. wikipedia.org

Table 2: Microbial Degradation Pathways for Brominated Biphenyls

ConditionKey ProcessMechanismKey Enzymes (Examples)Relevant Genera
Anaerobic Reductive DehalogenationRemoval of bromine atoms, replacement with hydrogen. nih.govnih.govReductive DehalogenasesDehalococcoides and other anaerobic consortia. oup.com
Aerobic Oxidative DegradationHydroxylation and subsequent aromatic ring cleavage. nih.govnih.govMonooxygenases, DioxygenasesPseudomonas, Burkholderia, Rhodococcus. nih.govucanr.edu

Structure-Mechanism Relationships Governing Environmental Persistence and Biotransformation

The environmental behavior of this compound is a direct consequence of its molecular structure. The biphenyl core, bromine substituent, and hydroxyl group each contribute to its persistence and susceptibility to microbial transformation.

Biotransformation: The relationship between the structure of this compound and its biotransformation pathways is distinct for anaerobic and aerobic conditions.

Anaerobic Pathway: The transformation is governed almost entirely by the C-Br bond. Its position at the para-carbon makes it an ideal target for reductive dehalogenases, facilitating a relatively rapid initial degradation step. The resulting product, [1,1'-biphenyl]-2-ol, is less toxic and more degradable.

Aerobic Pathway: The transformation is largely directed by the hydroxyl group. This -OH group acts as an activating feature for oxidative enzymes. asm.orgnih.gov It provides a point of attack for dioxygenases, likely priming the hydroxylated ring for cleavage and mineralization. Therefore, the ortho-hydroxyl group, which might slightly hinder anaerobic debromination, significantly enhances the compound's susceptibility to aerobic degradation.

Table 3: Summary of Structure-Mechanism Relationships for this compound
Structural FeatureInfluence on Anaerobic Reductive DehalogenationInfluence on Aerobic Biodegradation
Biphenyl CoreProvides the stable backbone for the reaction.The target for enzymatic ring-opening.
para-Bromo Substituent (4'-Br)Primary site of attack; highly susceptible to removal.Deactivating group; makes the brominated ring a less likely target for initial oxidative attack.
ortho-Hydroxyl Substituent (2-OH)May have a minor electronic influence but the positional effect of the bromine dominates.Activating group; directs enzymatic attack and facilitates ring cleavage, reducing persistence.

Future Research Directions and Interdisciplinary Prospects

Innovations in Stereoselective Synthesis of Biphenylols

The biphenyl (B1667301) axis is a common source of atropisomerism, a type of axial chirality that is of paramount importance in asymmetric catalysis and drug design. The synthesis of enantiomerically pure biphenylols, including derivatives of 4'-Bromo-[1,1'-biphenyl]-2-ol, is a key area of ongoing research. Future innovations are expected to move beyond classical resolution methods towards more efficient and elegant catalytic atroposelective strategies.

Organocatalysis, in particular, has emerged as a powerful tool for constructing axially chiral compounds. beilstein-journals.org Chiral phosphoric acids (CPAs), for instance, have been successfully employed in the asymmetric arylation of naphthols to create chiral biaryldiols. researchgate.net This methodology involves activating both reaction partners through hydrogen bonding, facilitating a highly enantioselective nucleophilic addition. researchgate.net Future research could adapt these CPA-catalyzed systems for the atroposelective synthesis of this compound derivatives, where the catalyst creates a defined chiral environment to control the orientation of the aryl coupling partners during C-C bond formation. researchgate.netnih.gov

Another promising avenue is the development of transition-metal catalyzed cross-coupling reactions that employ novel chiral ligands to induce asymmetry. The de novo synthesis of the biphenyl scaffold through catalytic enantioselective cyclization of specifically designed precursors is also an elegant and powerful strategy. nih.gov These methods offer rapid access to complex chiral structures from simpler, readily available starting materials. researchgate.net The continued development of these techniques will be crucial for accessing specific atropisomers of this compound for specialized applications.

Integration of Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The synthesis of biphenyls, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, involves complex catalytic cycles. rsc.org Future research will increasingly rely on advanced, in-situ spectroscopic techniques to probe these reaction pathways in real-time.

Techniques such as in-situ Surface-Enhanced Raman Scattering (SERS) can monitor heterogeneously catalyzed reactions at the single-dimer level, providing kinetic data and insights into the behavior of reactants on the catalyst surface. nih.gov For homogeneous reactions, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D/2D NMR and in-situ monitoring, is invaluable for identifying reaction intermediates and characterizing the structure of newly synthesized biphenyl compounds. researchgate.netnih.gov For instance, monitoring the interaction between a palladium catalyst, a boronic acid, and an aryl halide can elucidate the rates of oxidative addition, transmetalation, and reductive elimination.

The combination of these experimental techniques with quantum chemical calculations can provide a comprehensive picture of the reaction landscape, including transition state geometries and activation energies. researchgate.net Applying these integrated approaches to the synthesis of this compound will enable researchers to fine-tune reaction conditions, improve catalyst performance, and minimize the formation of unwanted byproducts like homocoupling products. rsc.orgrsc.org

Design of Next-Generation Catalysts Utilizing Biphenylol Scaffolds

The inherent structural features of biphenylols make them privileged scaffolds for the development of new chiral ligands and catalysts. nih.gov The axial chirality of these molecules can be effectively transferred to the products of a catalyzed reaction, leading to high enantioselectivity. beilstein-journals.org The this compound framework is particularly attractive for this purpose. The hydroxyl group can serve as an anchoring point for coordination to a metal center or as a Brønsted acid/base site in organocatalysis, while the bromine atom can be used as a handle for further functionalization to tune the steric and electronic properties of the resulting ligand. nih.gov

Future research will focus on incorporating the this compound moiety into more complex ligand architectures, such as phosphines (biaryl phosphine (B1218219) ligands), phosphoramidites, and N-heterocyclic carbenes (NHCs). nih.govnih.govgessnergroup.com Biaryl phosphine ligands have proven to be exceptionally effective in palladium-catalyzed amination and other cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings. nih.gov By systematically modifying the substituents on the biphenyl rings, the ligand's properties can be precisely tailored to the demands of a specific catalytic transformation. nih.gov

Furthermore, the biphenylol scaffold can be integrated into bifunctional catalysts, where two or more catalytic groups work in concert to promote a reaction. researchgate.net For example, a chiral-bridged biphenyl phosphine-carboxylate bifunctional ligand could be developed from a this compound derivative for use in enantioselective C-H arylation. researchgate.net The design and synthesis of such sophisticated catalysts represent a significant frontier in asymmetric catalysis. uva.nl

Table 1: Potential Catalyst Classes Derived from Biphenylol Scaffolds
Catalyst/Ligand ClassPotential ApplicationKey Structural FeatureRelevant Research Area
Chiral Phosphoric Acids (CPAs)Asymmetric SynthesisAxially chiral biaryl backboneOrganocatalysis nih.gov
Biaryl Monophosphine LigandsCross-Coupling ReactionsTunable steric/electronic propertiesHomogeneous Catalysis nih.gov
Bifunctional CatalystsEnantioselective C-H FunctionalizationCooperative catalytic sitesAsymmetric Catalysis researchgate.net
Chiral Biphenol-Derived DiolsAsymmetric Petasis ReactionsCatalysis of reactions involving boronatesMulticomponent Reactions nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

The biphenyl scaffold is a common motif in pharmacologically active compounds, valued for its rigid structure which can orient functional groups in a well-defined three-dimensional space. The specific substitution pattern of this compound makes it an interesting starting point for drug discovery programs. The hydroxyl and bromo substituents provide vectors for chemical diversification, allowing for the generation of libraries of related compounds for biological screening.

Future research will likely explore derivatives of this compound for a range of therapeutic applications. For example, biphenyl pyrazole (B372694) scaffolds have been investigated as multitargeted ligands for neurodegenerative diseases, acting as inhibitors of both acetylcholinesterase and tau aggregation. nih.gov Similarly, pyrazine (B50134) carboxamide derivatives synthesized from brominated phenyl precursors have shown antibacterial activity. mdpi.com The core structure of this compound could be elaborated to target a wide variety of biological macromolecules, including enzymes and receptors.

Q & A

Q. What are the standard synthetic routes for 4'-Bromo-[1,1'-biphenyl]-2-ol?

The synthesis typically involves bromination of biphenyl precursors followed by coupling reactions. For example:

  • Bromination : Direct bromination using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to introduce the bromine atom at the 4' position.
  • Coupling : Suzuki-Miyaura cross-coupling with boronic acid derivatives to functionalize the biphenyl scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) are commonly used in anhydrous solvents like THF or DMF .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with structural validation via NMR and mass spectrometry .

Q. How is the structure of this compound confirmed experimentally?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, aromatic protons appear in δ 6.8–7.6 ppm, while the hydroxyl proton resonates near δ 5.0–5.5 ppm (broad signal) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 249.107 for C₁₂H₉BrO) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-purity single crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Suzuki coupling steps?

Critical factors include:

  • Catalyst Selection : Pd catalysts with bulky ligands (e.g., SPhos) enhance steric control and reduce side reactions.
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acids, while degassing minimizes oxidation.
  • Temperature : Mild heating (60–80°C) balances reaction rate and decomposition risks.
  • Base Choice : Weak bases (e.g., K₃PO₄) prevent dehalogenation of brominated intermediates .

Q. What are the structure-activity relationships (SAR) for substituents on the biphenyl scaffold?

  • Bromine Position : The 4'-bromo group enhances electrophilic aromatic substitution (EAS) reactivity, enabling further functionalization.
  • Hydroxyl Group : The 2-hydroxyl moiety participates in hydrogen bonding, influencing biological interactions (e.g., enzyme inhibition).
  • Substituent Effects : Comparative studies show that electron-withdrawing groups (e.g., -CF₃) at the 4' position reduce solubility but increase thermal stability, while electron-donating groups (e.g., -OCH₃) improve aqueous compatibility .

Q. How can conflicting data on biological activity be resolved?

Discrepancies in bioactivity studies often arise from:

  • Impurity Profiles : Trace solvents or byproducts (e.g., dehalogenated derivatives) may skew results. Purity should be verified via HPLC (>98%).
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect dose-response curves. Standardized protocols (e.g., ISO 10993-5) are recommended .
  • Stereochemical Factors : Racemic mixtures vs. enantiopure forms may exhibit divergent activities. Chiral chromatography or asymmetric synthesis can address this .

Q. What advanced analytical techniques complement NMR for characterizing derivatives?

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C-Br at 550–650 cm⁻¹). IR data for related brominated biphenyls are documented in spectral libraries .
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability and phase transitions (e.g., melting points >150°C for crystalline forms).
  • Electron Ionization Mass Spectrometry (EI-MS) : Fragmentation patterns help elucidate substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.